molecular formula C7H7BrClN3 B13680454 1-(3-Bromo-5-chlorophenyl)guanidine

1-(3-Bromo-5-chlorophenyl)guanidine

Cat. No.: B13680454
M. Wt: 248.51 g/mol
InChI Key: IGACBBIDFIESIR-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their strong basic properties and are often used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chlorophenyl)guanidine typically involves the reaction of 3-bromo-5-chloroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired guanidine compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also involve purification steps like recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chlorophenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)guanidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-chlorophenyl)guanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-chlorophenyl)guanidine
  • 1-(3-Bromo-5-fluorophenyl)guanidine
  • 1-(3-Bromo-5-methylphenyl)guanidine

Comparison: 1-(3-Bromo-5-chlorophenyl)guanidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This substitution pattern can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

2-(3-bromo-5-chlorophenyl)guanidine

InChI

InChI=1S/C7H7BrClN3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

IGACBBIDFIESIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)N=C(N)N

Origin of Product

United States

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